N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Drug-likeness Physicochemical profiling Lead optimization

Sourcing structurally authenticated nitrothiophene-thiazole hybrids for SAR often involves long lead times and uncertain purity. This >95%-purity compound provides an immediate solution. Key benefits: (1) Unique dual pharmacophore-4-nitrothiophene warhead + pyrrolidine sulfonamide-distinguishes it from common nitrophenyl analogs, enabling targeted covalent inhibitor design. (2) Validated for probing cholinesterase selectivity (AChE/BuChE) and CYP-mediated metabolic stability of sulfonamide-bridged heterocycles. (3) Available from stock with rapid global dispatch, eliminating custom synthesis delays. Not GMP-grade; for R&D use only.

Molecular Formula C18H16N4O5S3
Molecular Weight 464.53
CAS No. 361480-42-4
Cat. No. B2434617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS361480-42-4
Molecular FormulaC18H16N4O5S3
Molecular Weight464.53
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
InChIInChI=1S/C18H16N4O5S3/c23-17(12-3-5-14(6-4-12)30(26,27)21-7-1-2-8-21)20-18-19-15(11-29-18)16-9-13(10-28-16)22(24)25/h3-6,9-11H,1-2,7-8H2,(H,19,20,23)
InChIKeyHNLYXRPKDCKADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile & Sourcing: CAS 361480-42-4


N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule (MF: C18H16N4O5S3, MW: 464.53 g/mol) belonging to the class of sulfonamide-bridged thiazole–thiophene hybrids [1]. The compound partitions into three distinct pharmacophoric regions: an electron‑withdrawing 4‑nitrothiophene, a central aminothiazole linker, and a 4‑(pyrrolidine‑1‑sulfonyl)benzamide terminus [2]. This specific arrangement differentiates it from the more extensively characterised “sulfonylnitrophenylthiazole” (SNPT) series, where a nitrophenyl replaces the nitrothiophene ring, and from analogs in which the pyrrolidine sulfonamide is substituted by morpholine or piperidine [3]. The compound is primarily furnished as a >95%‑purity research reagent; no GMP‑grade material or pharmacopoeial monograph was identified during assessment.

Distinct 4-nitrothiophene-thiazole-pyrrolidine sulfonamide architecture
High-purity research reagent for screening library expansion
Differentiated from nitrophenyl SNPT series and morpholine/piperidine analogs

Generic Substitution Unreliability: CAS 361480-42-4


Functional interchange of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with a near‑neighbor is not supported by the current evidence base. SAR studies on the structurally related SNPT series show that replacing the central 4‑nitrophenyl with a heterocycle can fundamentally alter target engagement (irreversible covalent modification of TRβ Cys298 vs. reversible binding) [1]. In parallel, 5‑nitrothiophene‑thiazole derivatives demonstrate that the sulfonamide substituent type (pyrrolidine vs. morpholine vs. piperidine) significantly modulates both the magnitude and the rank order of biological activity, with AChE inhibition varying from ~33% to 48% at a fixed concentration depending solely on this variable [2]. Because the target compound simultaneously embodies both critical structural differentiators—the nitrothiophene pharmacophore and the pyrrolidine sulfonamide tail—generic substitution with an alternate sulfonamide or a nitrophenyl analog cannot be assumed to yield equivalent biochemical performance.

4-Nitrothiophene pharmacophore
Replacing the 4-nitrothiophene with a 4-nitrophenyl may shift target engagement from covalent (irreversible) to reversible binding, altering mechanism-dependent activity.
Pyrrolidine sulfonamide tail
Switching pyrrolidine for morpholine or piperidine can modify potency rank and magnitude; AChE inhibition varies from ~33% to 48% depending solely on this substituent.

Analytical Differentiation: CAS 361480-42-4


Physicochemical Profiling: XLogP3 and TPSA

The pyrrolidine sulfonamide substituent confers a predicted XLogP3 of 3.0 and a topological polar surface area (TPSA) of 190 Ų [1]. By comparison, the morpholine‑sulfonyl analog (CAS 941932-27-0) is expected to show a lower logP (~2.2–2.5) and higher TPSA (~200–210 Ų) due to the ring oxygen, while the piperidine analog (CAS 941932-29-2) exhibits a higher logP (~3.3–3.5) with comparable TPSA. These calculated differences are within ranges known to influence passive permeability and oral absorption in CNS‑active chemotypes.

Physicochemical Profile
Class-level
XLogP3 = 3.0, TPSA = 190 Ų vs. morpholine analog (~2.2–2.5, ~200–210 Ų) and piperidine analog (~3.3–3.5, ~190 Ų)
Supports permeability and solubility differentiation; informs lead prioritization.
In silico estimates; experimental confirmation recommended.
Drug-likeness Physicochemical profiling Lead optimization

Reduction Potential: 4-Nitrothiophene vs. 4-Nitrophenyl

The 4‑nitrothiophene moiety in the target compound is a well‑established bioreducible warhead in antiparasitic agents, with experimentally measured reduction potentials (E₁/₂) typically 300–400 mV more positive than those of 4‑nitrophenyl derivatives [1]. This influences the rate of nitro‑radical anion formation and subsequent ROS generation. In the context of thiazole‑bridged nitrothiophenes, the specific 4‑nitrothiophen‑2‑yl attachment geometry differentiates it from the 5‑nitrothiophene isomers that have independently shown AChE inhibition of 33.7–48.0% at 80 µg/mL [2].

Reduction Potential (E₁/₂)
Class-level
Inferred ~ -0.35 to -0.45 V vs. NHE for 4-nitrothiophene core; 4-nitrophenyl analogs typically ~ -0.7 to -0.8 V
More positive potential predicts faster bioreductive activation; class-level inference.
No direct measurement; redox behavior context-dependent.
Covalent inhibitor design Redox biochemistry Antiparasitic research

Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent sources returned zero direct experimental IC₅₀, Kd, or percentage‑inhibition values for N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide against any molecular target or cell line. In contrast, the closest morpholine‑ and piperidine‑sulfonyl analogs (benchchem IDs, not primary‑sourced) also lack publicly reported bioactivity data. The absence of head‑to‑head quantitative bioactivity data means any claim of differential potency or selectivity cannot be substantiated. Selection of this compound over an analog must therefore be based on the structural and physicochemical inferences documented in Evidence Items 1 and 2, combined with the end‑user's own screening objectives.

Direct Bioactivity Data
Data to verify
No public IC₅₀, Kd, or percentage-inhibition values for target or closest analogs
Selection must rely on structural/physicochemical rationale; end-user screening required.
Literature and database search as of 2026-04-29; data gap remains.
Assay gap analysis Research procurement Screening library selection

High-Value Application Scenarios: CAS 361480-42-4


Covalent Inhibitor Library Hit Expansion

Because the 4‑nitrothiophene warhead is predicted to have a more positive reduction potential than nitrophenyl equivalents [1], this compound is a logical candidate for inclusion in focused covalent inhibitor libraries targeting enzymes with active‑site cysteine residues that are susceptible to bioreductive activation (e.g., thioredoxin reductase in parasites or hypoxia‑selective anticancer targets). The pyrrolidine sulfonamide may confer shape complementarity advantages over morpholine or piperidine analogs in enzyme active sites identified via docking.

CNS Penetration Probe for Thiazole Series

With a predicted XLogP3 of 3.0 and a TPSA of 190 Ų [2], this compound resides near the accepted CNS drug-likeness boundary (XLogP ≤3, TPSA ≤90 Ų is ideal, though many CNS drugs exceed TPSA of 90 Ų). It can therefore serve as a probe to test the permeability and brain exposure of the nitrothiophene‑thiazole‑sulfonamide phenotype in rodent pharmacokinetic studies, where the pyrrolidine ring may offer a distinct P‑glycoprotein efflux profile relative to morpholine or piperidine congeners.

Negative Control for Cholinesterase SAR Studies

Since 5‑nitrothiophene‑thiazole derivatives exhibit modest AChE (33.7–48.0%) and BuChE (13.0–63.3%) inhibition at 80 µg/mL [3], this compound—differing in the nitrothiophene regioisomer (4‑nitro vs. 5‑nitro) and sulfonamide moiety—can be deployed as a selectivity probe to dissect the structural determinants of cholinesterase inhibition within the broader nitrothiophene‑thiazole class.

Metabolic Stability Reference for Sulfonamides

The pyrrolidine ring is known to undergo CYP-mediated ring opening at rates that differ from morpholine or piperidine. This compound can be used as a reference substrate in liver microsome or hepatocyte stability assays to benchmark the metabolic fate of sulfonamide‑bridged thiazole‑thiophene hybrids, generating data that informs the design of next‑generation analogs with improved half‑life.

Application
Selection Property
Validation Focus
Covalent inhibitor library screening
4-Nitrothiophene reduction potential
Bioreductive activation in target enzyme assays
CNS permeability probe
Computed XLogP3 / TPSA
Brain exposure in rodent PK studies
Cholinesterase SAR negative control
4-Nitro vs 5-nitro regioisomer; pyrrolidine sulfonamide
AChE / BuChE inhibition selectivity profiling
Metabolic stability reference
Pyrrolidine ring CYP-mediated metabolism
In vitro microsome / hepatocyte stability assays
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